molecular formula C11H14Cl2N2 B3352473 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 478914-89-5

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B3352473
CAS No.: 478914-89-5
M. Wt: 245.14 g/mol
InChI Key: OWBCWPKSLSERBL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride is the NMDA receptor . This receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

This compound is known to inhibit the NMDA receptor in a voltage-dependent manner . This means that the compound’s ability to inhibit the receptor is influenced by the membrane potential of the neuron.

Biochemical Analysis

Biochemical Properties

It is known to interact with the NMDA receptor in a voltage-dependent manner

Cellular Effects

It is known to influence cell function through its interaction with the NMDA receptor , which could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with the NMDA receptor This interaction is voltage-dependent, suggesting that the compound may exert its effects by modulating the electrical activity of cells

Preparation Methods

The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-methylindole with ethylamine under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride can be compared with other indole derivatives, such as:

Properties

IUPAC Name

2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2.ClH/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;/h2-3,6,14H,4-5,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBCWPKSLSERBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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